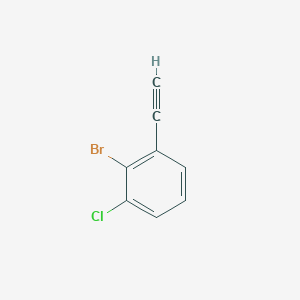

2-Bromo-1-chloro-3-ethynylbenzene

Description

Significance of Bromo- and Chloro-Substituted Aromatic Systems in Chemical Research

Aromatic systems bearing both bromine and chlorine atoms are of significant interest in synthetic chemistry. The differential reactivity of the carbon-bromine and carbon-chlorine bonds allows for selective transformations. Generally, the C-Br bond is more reactive than the C-Cl bond in common cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This reactivity difference enables chemists to perform sequential reactions, introducing different functional groups at specific positions on the aromatic ring. This stepwise approach is a cornerstone of modern synthetic strategy, allowing for the controlled and predictable assembly of complex molecules.

Ethynyl (B1212043) Functional Group as a Versatile Synthon in Organic Transformations

The ethynyl group is a remarkably versatile functional group in organic synthesis. Its terminal alkyne proton is weakly acidic and can be removed to form a potent nucleophile, an acetylide. This acetylide can then participate in a wide range of carbon-carbon bond-forming reactions. Furthermore, the triple bond itself can undergo a plethora of transformations, including:

Cycloaddition Reactions: Alkynes are excellent partners in [2+2], [4+2] (Diels-Alder), and [3+2] (Huisgen) cycloadditions, providing access to a variety of cyclic and heterocyclic systems.

Cross-Coupling Reactions: The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a fundamental method for the synthesis of substituted alkynes. organic-chemistry.org

Hydration and Hydrofunctionalization: The triple bond can be hydrated to form ketones or undergo addition of various reagents to introduce new functional groups.

Polymerization: Ethynyl-containing monomers can be polymerized to create novel materials with interesting electronic and optical properties.

Positional Isomerism in Dihalogenated Ethynylbenzenes and its Synthetic Implications

The specific placement of the bromo, chloro, and ethynyl groups on the benzene (B151609) ring, known as positional isomerism, has profound implications for the molecule's reactivity and the stereochemistry of its products. In the case of 2-Bromo-1-chloro-3-ethynylbenzene (B6229360), the ortho relationship of the two halogens and the adjacent position of the ethynyl group create a sterically hindered environment. This steric crowding can influence the regioselectivity of reactions involving the ethynyl group and the aromatic ring. Furthermore, the electronic effects of the halogens (inductive withdrawal and resonance donation) will modulate the reactivity of the different positions on the benzene ring towards electrophilic or nucleophilic attack.

Contextualizing this compound within Advanced Organic Chemistry

While specific research on this compound is not widely available in the public domain, its structure suggests significant potential as a building block in several areas of advanced organic chemistry. The presence of two different halogens allows for selective, sequential cross-coupling reactions. For instance, a Sonogashira coupling could be performed at the C-Br bond, followed by a different coupling reaction at the C-Cl bond. The ethynyl group can serve as a handle for further functionalization, such as the introduction of complex ring systems through cycloaddition reactions or the formation of conjugated polymers.

Structure

3D Structure

Properties

Molecular Formula |

C8H4BrCl |

|---|---|

Molecular Weight |

215.47 g/mol |

IUPAC Name |

2-bromo-1-chloro-3-ethynylbenzene |

InChI |

InChI=1S/C8H4BrCl/c1-2-6-4-3-5-7(10)8(6)9/h1,3-5H |

InChI Key |

UQCZLTUTJFQADE-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=C(C(=CC=C1)Cl)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 1 Chloro 3 Ethynylbenzene and Analogous Systems

Retrosynthetic Analysis of 2-Bromo-1-chloro-3-ethynylbenzene (B6229360)

A retrosynthetic analysis of this compound reveals that the final step would likely be the introduction of the ethynyl (B1212043) group. This can be achieved through two primary and powerful reactions: the Corey-Fuchs homologation of a corresponding benzaldehyde (B42025) or a palladium-catalyzed Sonogashira coupling with a suitable terminal alkyne. This approach simplifies the target molecule to a key intermediate, 2-bromo-1-chloro-3-halobenzaldehyde or a 1-bromo-2-chloro-3-halobenzene, respectively. The halogen at the 3-position in the latter case is typically iodine, which is more reactive in palladium-catalyzed cross-coupling reactions.

The synthesis of the di- or tri-halogenated benzene (B151609) precursor is the subsequent critical step in the retrosynthetic pathway. The arrangement of the bromo and chloro substituents dictates a synthesis that carefully controls the regiochemical outcome of halogenation reactions on a benzene ring. This often involves a sequence of halogenation and other functional group manipulations to achieve the desired 1,2,3-substitution pattern.

Precursor Synthesis Strategies for Halogenated Aromatics

The successful synthesis of this compound hinges on the efficient preparation of its halogenated aromatic precursors. This requires precise control over the placement of halogen atoms on the benzene ring.

Regioselective Halogenation of Substituted Benzenes

The directing effects of substituents on an aromatic ring are fundamental to achieving regioselectivity in electrophilic aromatic substitution reactions like halogenation. For instance, in the synthesis of polysubstituted benzenes, the order of substituent introduction is critical. libretexts.orglibretexts.org An activating group, such as a methyl group, will direct incoming electrophiles to the ortho and para positions. libretexts.org Conversely, deactivating groups, like a nitro group, direct incoming groups to the meta position. libretexts.org

To synthesize a precursor like 1-bromo-2-chlorobenzene, one might start with chlorobenzene (B131634) and then perform a bromination. The chloro group is an ortho, para-director, meaning the bromine will be introduced at the positions ortho or para to the chlorine. Separation of the desired ortho isomer from the para isomer would then be necessary.

For more complex substitution patterns, a series of reactions may be required. For example, the synthesis of 1-bromo-2-chloro-3-iodobenzene (B2918229) (a potential precursor for Sonogashira coupling) could involve the regioselective bromination and iodination of a substituted aniline (B41778) derivative, followed by diazotization and removal of the amino group. researchgate.net

Synthesis of Aryl Halides with Defined Substitution Patterns

Achieving a specific substitution pattern, such as the 1,2,3-trisubstituted arrangement in the precursors to this compound, often necessitates a multi-step synthetic sequence. One common strategy involves the use of blocking groups or the conversion of one functional group to another to influence the position of subsequent substitutions.

For example, starting with a readily available disubstituted benzene, a third halogen can be introduced. The regioselectivity of this step is governed by the electronic and steric properties of the existing substituents. In some cases, direct halogenation may not provide the desired isomer in sufficient yield, requiring more elaborate strategies. These can include ortho-lithiation followed by quenching with a halogen source, or the use of a Sandmeyer reaction on a suitably substituted aniline. The synthesis of 1-bromo-2-chloro-3-fluoro-4-iodobenzene, for instance, has been achieved from 4-bromo-3-chloro-2-fluoroaniline (B37690) through a one-pot diazotization and iodination process. google.com

Introduction of the Ethynyl Moiety

Once the appropriately halogenated aromatic precursor is in hand, the final and defining step is the introduction of the ethynyl group. Two highly effective and widely used methods for this transformation are the Corey-Fuchs homologation and the Sonogashira coupling.

Corey-Fuchs Homologation Approaches from Benzaldehyde Derivatives

The Corey-Fuchs reaction provides a reliable two-step method for converting an aldehyde into a terminal alkyne. nih.govwikipedia.org This process involves the one-carbon homologation of an aldehyde. nih.gov

The first step is the reaction of the aldehyde with a phosphorus ylide, generated from triphenylphosphine (B44618) and carbon tetrabromide, to form a 1,1-dibromoalkene. nih.govwikipedia.org This intermediate is then treated with a strong base, typically two equivalents of an alkyllithium reagent like n-butyllithium, at low temperatures. nrochemistry.comorganic-chemistry.org This induces a lithium-halogen exchange followed by elimination to generate the terminal alkyne. nih.govnrochemistry.com

For the synthesis of this compound, the precursor would be 2-bromo-1-chlorobenzaldehyde. This aldehyde would first be converted to 2-bromo-1-chloro-3-(2,2-dibromovinyl)benzene. Subsequent treatment with a strong base would then yield the desired product. The Corey-Fuchs reaction is known for its mild conditions and high yields, making it a valuable tool in the synthesis of complex alkynes. nih.gov Recent modifications to the second step include the use of cesium carbonate in DMSO at elevated temperatures or DBU in acetonitrile (B52724) at room temperature. nih.gov

Table 1: Key Steps in the Corey-Fuchs Reaction

| Step | Reagents | Intermediate/Product |

| 1 | Aldehyde, Triphenylphosphine, Carbon Tetrabromide | 1,1-Dibromoalkene |

| 2 | 1,1-Dibromoalkene, Strong Base (e.g., n-BuLi) | Terminal Alkyne |

Palladium-Catalyzed Ethynylation Reactions (e.g., Sonogashira Coupling with Terminal Alkynes)

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.netorganic-chemistry.org This reaction is a cornerstone of modern organic synthesis due to its high efficiency and functional group tolerance. researchgate.net

The reaction typically employs a palladium catalyst, often in combination with a copper(I) co-catalyst and an amine base. organic-chemistry.org The choice of phosphine (B1218219) ligand for the palladium catalyst can significantly influence the reaction's success, with sterically demanding ligands often being beneficial for coupling with hindered aryl halides. acs.org

To synthesize this compound via this method, a precursor such as 1-bromo-2-chloro-3-iodobenzene would be reacted with a terminal alkyne like ethynyltrimethylsilane, followed by deprotection of the silyl (B83357) group. gelest.com The higher reactivity of the carbon-iodine bond allows for selective coupling at the 3-position. The reaction is typically carried out under anhydrous and anaerobic conditions, although newer protocols have been developed that are less stringent. organic-chemistry.org

Table 2: Typical Components of a Sonogashira Coupling Reaction

| Component | Example | Role |

| Aryl/Vinyl Halide | 1-Bromo-2-chloro-3-iodobenzene | Electrophilic partner |

| Terminal Alkyne | Ethynyltrimethylsilane | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄ | Catalyst |

| Copper(I) Co-catalyst | CuI | Co-catalyst |

| Base | Triethylamine | Neutralizes HX by-product |

| Solvent | THF, DMF | Reaction medium |

Alternative Methods for Alkyne Formation (e.g., from Dibromoalkenes)

While the Sonogashira coupling is a primary method for forming aryl alkynes, alternative strategies exist, notably through the double dehydrohalogenation of dihaloalkanes. libretexts.org This method involves the elimination of two equivalents of a hydrogen halide from a vicinal or geminal dihalide to create a triple bond. masterorganicchemistry.comyoutube.com

The synthesis of alkynes from alkenes can be achieved in a two-step process. First, the alkene undergoes halogenation to form a dihaloalkane. libretexts.org Subsequent treatment with a strong base, such as sodium amide (NaNH₂), induces a double elimination reaction to yield the alkyne. masterorganicchemistry.com The choice of base is critical; while hydroxide (B78521) and alkoxide bases can be used, they may lead to rearrangements of the alkyne product. libretexts.org Sodium amide is often preferred to avoid such issues. libretexts.org

Sequential Halogenation and Alkyne Formation Strategies

The order in which substituents are introduced onto the benzene ring is a critical factor in the synthesis of multi-substituted compounds like this compound.

Order of Introduction of Halogen and Ethynyl Substituents

The synthesis of a di-substituted halobenzene often begins with the halogenation of a benzene ring. For instance, benzene can be reacted with chlorine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) to produce chlorobenzene. chemguide.co.uk Similarly, bromobenzene (B47551) can be synthesized by reacting benzene with bromine using a similar catalyst system. chemguide.co.uk

The introduction of the second halogen requires consideration of the directing effects of the first halogen. Halogens are ortho-, para-directing groups, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. youtube.com Therefore, to synthesize a 1-bromo-2-chlorobenzene, one might start with chlorobenzene and then perform a bromination reaction.

The ethynyl group is typically introduced in the final steps, often via a Sonogashira coupling reaction between the di-halogenated benzene and a suitable alkyne. The order of these final steps can be crucial for yield and to minimize side reactions like the Glaser homo-coupling. nih.gov

Control of Regioselectivity in Multi-Substituted Aryl Systems

Achieving the desired regiochemistry in multi-substituted aryl systems is a significant synthetic challenge. The directing effects of the substituents already present on the aromatic ring govern the position of subsequent substitutions.

Electron-donating groups (EDGs) are generally activators and direct incoming electrophiles to the ortho and para positions. youtube.com

Electron-withdrawing groups (EWGs) are deactivators and typically direct incoming electrophiles to the meta position. youtube.com

Halogens are an interesting case as they are deactivating yet ortho-, para-directing. libretexts.org When multiple substituents are present, their combined directing effects must be considered. For the synthesis of 2-bromo-1-chloro-4-nitrobenzene, a potential precursor to the target molecule after alkyne formation, a multi-step synthesis from benzene would be required, carefully choosing the order of halogenation and nitration to achieve the correct isomer. chegg.com The synthesis of 1,2,3,5-tetrasubstituted benzenes has been achieved with complete regioselection through a palladium-catalyzed reaction, highlighting the precise control that can be exerted in these systems. nih.gov

Advanced Synthetic Route Optimization and Process Chemistry Considerations

Optimizing the synthetic route for complex molecules like this compound involves fine-tuning various reaction parameters to maximize yield and selectivity.

Catalyst Selection and Ligand Design for Cross-Coupling Reactions

The Sonogashira coupling reaction is a cornerstone for forming carbon-carbon bonds between aryl halides and terminal alkynes. wikipedia.org The choice of catalyst and ligand is paramount for the success of this reaction.

Table 1: Common Palladium Catalysts and Ligands for Sonogashira Coupling

| Catalyst/Ligand | Description | Reference |

| Palladium-Phosphorus Complexes | ||

| Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂ | Most common, but can require high loading. | libretexts.org |

| Pd(dppe)Cl₂, Pd(dppp)Cl₂, Pd(dppf)Cl₂ | Bidentate ligands that have also been utilized. | libretexts.org |

| Bulky and electron-rich phosphine ligands | Can increase the rate of oxidative addition and promote catalyst dissociation. | libretexts.org |

| Palladium-Nitrogen Complexes | ||

| Bis-imidazolyl-derived palladium complex | Effective for copper-free Sonogashira coupling with low catalyst loading. | libretexts.org |

| Bis-oxazoline palladium catalyst | Used for cross-coupling with low catalyst yield in the presence of CuI. | libretexts.org |

| Heterogeneous Catalysts | ||

| Palladium Single-Atom Catalysts (SACs) | Offer potential for high selectivity and enhanced metal recovery. | nih.gov |

The electronic and steric properties of the ligand significantly influence the reaction. Electron-rich ligands can enhance the reaction rate, while bulky ligands can improve selectivity. libretexts.orgnumberanalytics.com For instance, the use of electron-rich phosphine ligands can accelerate the oxidative addition step of the catalytic cycle. libretexts.org

Reaction Condition Tuning for Yield and Selectivity

Beyond the catalyst system, other reaction conditions must be carefully controlled to optimize the synthesis.

Table 2: Key Reaction Parameters for Sonogashira Coupling Optimization

| Parameter | Effect on Reaction | Reference |

| Solvent | Affects reaction rate, yield, and selectivity. Polar aprotic solvents (e.g., DMF, DMSO) can stabilize ionic intermediates, while non-polar solvents (e.g., toluene, THF) may be preferred for sensitive substrates. | numberanalytics.com |

| Temperature | Generally increases reaction rate, but higher temperatures can lead to side product formation and catalyst deactivation. | numberanalytics.comnumberanalytics.com |

| Base | Plays a crucial role in the reaction mechanism. The choice of base can influence the reaction outcome. For example, in some cases, K₂CO₃ provided slightly higher yields than NEt₃. | acs.org |

| Co-catalyst (e.g., CuI) | Facilitates the activation of the alkyne. | nih.govacs.org |

| Additives | Can be used to enhance selectivity and minimize side reactions. | numberanalytics.com |

Systematic evaluation of these parameters, potentially through high-throughput screening, is essential for achieving high yields and selectivity. numberanalytics.com For example, a study on the synthesis of a pharmaceutical intermediate showed that switching from a polar aprotic solvent to a non-polar one and optimizing the temperature significantly improved the yield by reducing side product formation. numberanalytics.com

Chemical Reactivity and Transformative Potential of 2 Bromo 1 Chloro 3 Ethynylbenzene

Cross-Coupling Reactions at the Halogenated Positions

The presence of two different halogen atoms, bromine and chlorine, on the aromatic ring of 2-bromo-1-chloro-3-ethynylbenzene (B6229360) opens up avenues for selective and sequential functionalization through various cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds is a key factor that can be exploited to achieve site-selective modifications.

Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura, Stille, Negishi Couplings)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. In the context of this compound, these reactions can be directed to selectively occur at the more reactive C-Br bond.

The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organic halide, is a widely used method for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl groups. czechem.czorganic-chemistry.org For a substrate like this compound, the reaction with a boronic acid or its ester would be expected to proceed preferentially at the C-Br bond. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making it more susceptible to oxidative addition to the palladium(0) catalyst. wikipedia.org While specific studies on this exact molecule are not prevalent, the general principle of Suzuki-Miyaura reactions on dihalogenated substrates supports this selectivity. wikipedia.orggoogle.com The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base. organic-chemistry.org

The Stille coupling utilizes organotin reagents and offers a mild and versatile method for C-C bond formation. wikipedia.orgnih.gov Similar to the Suzuki-Miyaura reaction, the Stille coupling with this compound would be anticipated to show high selectivity for the substitution of the bromine atom. The reaction mechanism also involves the oxidative addition of the palladium catalyst to the carbon-halogen bond, favoring the weaker C-Br bond. wikipedia.org

The Negishi coupling employs organozinc reagents and is known for its high reactivity and functional group tolerance. wikipedia.orgnih.gov This reaction would also be expected to selectively functionalize the C-Br bond of this compound. The general reactivity trend for organohalides in Negishi coupling is I > Br > Cl > F, further supporting the preferential reaction at the bromine-substituted position. wikipedia.org

Table 1: General Conditions for Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Typical Catalyst | Typical Base/Additive | Typical Solvent |

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF |

| Stille | Pd(PPh₃)₄, Pd₂(dba)₃ | LiCl (additive) | Toluene, THF, DMF |

| Negishi | Pd(PPh₃)₄, Pd(dppf)Cl₂ | - | THF, DMF |

This table presents generalized conditions and the actual conditions for this compound would require experimental optimization.

Copper-Mediated Coupling Reactions

Copper-catalyzed or mediated coupling reactions provide an alternative and often complementary approach to palladium-catalyzed methods. rsc.org These reactions can be used for the formation of carbon-heteroatom and carbon-carbon bonds. In the case of this compound, copper catalysis could be employed for reactions such as the Ullmann condensation to form diaryl ethers or the coupling with nitrogen nucleophiles. The selectivity between the bromine and chlorine atoms in copper-mediated reactions can be influenced by the reaction conditions, including the copper source, ligands, and temperature. rsc.org

Orthogonal Reactivity of Bromine vs. Chlorine in Multi-Halogenated Systems

The concept of orthogonal reactivity is central to the synthetic utility of this compound. The difference in reactivity between the C-Br and C-Cl bonds allows for sequential, site-selective cross-coupling reactions. It is well-established that the C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. wikipedia.org This allows for the initial functionalization at the bromine position while leaving the chlorine atom intact for a subsequent, different coupling reaction under more forcing conditions or with a more reactive catalytic system.

For instance, a Suzuki-Miyaura or Sonogashira coupling could be performed selectively at the C-Br bond. The resulting chloro-ethynyl-functionalized benzene (B151609) derivative could then undergo a second cross-coupling reaction at the C-Cl position, potentially with a different coupling partner. This stepwise approach enables the synthesis of highly substituted and complex aromatic structures from a single, readily available starting material. Research on the regioselective Sonogashira coupling of polyhalogenated arenes has demonstrated the feasibility of such selective transformations. nih.gov

Reactivity of the Ethynyl (B1212043) Group

The terminal alkyne functionality in this compound provides another reactive handle for a variety of chemical transformations, allowing for further extension of the molecular framework.

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira, Heck) for Further Functionalization

The ethynyl group is a prime substrate for palladium-catalyzed coupling reactions, most notably the Sonogashira coupling . wikipedia.orgorganic-chemistry.org This reaction couples a terminal alkyne with an aryl or vinyl halide and is a cornerstone of alkyne chemistry. wikipedia.org In the context of this compound, the ethynyl group can react with another aryl or vinyl halide to create a more complex, conjugated system. It is important to note that if the coupling partner is also a halogenated arene, careful control of reaction conditions would be necessary to avoid self-polymerization or undesired side reactions at the bromo or chloro positions of the starting material. The use of a copper(I) co-catalyst is common in Sonogashira reactions. organic-chemistry.org

The Heck reaction , which couples an alkene with an organic halide, can also be adapted for the functionalization of alkynes. organic-chemistry.org While the classic Heck reaction involves an alkene, variations exist that allow for the coupling of alkynes, leading to the formation of enynes.

Hydration and Hydroamination Reactions of Terminal Alkynes

The terminal alkyne of this compound can undergo addition reactions, such as hydration and hydroamination, to introduce new functional groups.

Hydration of the terminal alkyne, typically catalyzed by mercury(II) salts in the presence of acid, follows Markovnikov's rule to yield a methyl ketone (acetophenone derivative). wikipedia.org This transformation provides a route to introduce a carbonyl group into the molecule.

Hydroamination involves the addition of an N-H bond across the alkyne's triple bond. This reaction can be catalyzed by a variety of transition metals, including rhodium and iridium, and can provide access to enamines or imines, which are valuable synthetic intermediates. nih.gov The regioselectivity of the hydroamination can often be controlled by the choice of catalyst and reaction conditions. nih.gov

Cycloaddition Reactions (e.g., [3+2] Azide-Alkyne Cycloaddition)

The terminal alkyne functionality of this compound is highly amenable to cycloaddition reactions, which are powerful methods for constructing cyclic compounds. libretexts.org Among the most prominent of these is the [3+2] azide-alkyne cycloaddition, often termed a "click reaction," which provides a highly efficient route to 1,2,3-triazoles.

The reaction of this compound with an organic azide (B81097) can be catalyzed by either copper(I) or ruthenium complexes, leading to different regioisomers of the triazole product.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common variant of the azide-alkyne cycloaddition. In the presence of a copper(I) catalyst, this compound reacts with an azide (R-N₃) to exclusively yield the 1,4-disubstituted triazole isomer. The reaction is known for its high yields, mild conditions, and broad functional group tolerance.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to the copper-catalyzed version, using a ruthenium catalyst, such as [Cp*RuCl], directs the cycloaddition to selectively produce the 1,5-disubstituted triazole isomer. This complementary regioselectivity provides access to a different class of triazole products from the same starting materials.

The electronic properties of the aryl ring, influenced by the electron-withdrawing bromo and chloro substituents, can modulate the reactivity of the alkyne, though the reaction is generally robust.

Table 1: Illustrative [3+2] Cycloaddition Reactions

| Reactant 1 | Reactant 2 | Catalyst System | Predicted Major Product | Product Type |

|---|---|---|---|---|

| This compound | Benzyl Azide | Cu(I) source, e.g., CuI | 1-(Benzyl)-4-(2-bromo-1-chlorophenyl)-1H-1,2,3-triazole | 1,4-disubstituted triazole |

| This compound | Phenyl Azide | [Cp*RuCl] complex | 1-(Phenyl)-5-(2-bromo-1-chlorophenyl)-1H-1,2,3-triazole | 1,5-disubstituted triazole |

| This compound | 1-Azidohexane | Cu(I) source, e.g., CuSO₄/NaAsc | 1-(Hexyl)-4-(2-bromo-1-chlorophenyl)-1H-1,2,3-triazole | 1,4-disubstituted triazole |

Nucleophilic and Electrophilic Additions to the Triple Bond

The carbon-carbon triple bond in this compound can undergo both nucleophilic and electrophilic addition reactions, breaking the π-bonds to form new single bonds. wikipedia.org

Nucleophilic Addition: While simple alkynes are not highly susceptible to nucleophilic attack, the presence of the electron-withdrawing dihalo-substituted phenyl ring can polarize the alkyne, making it more electrophilic and thus more reactive towards nucleophiles. wikipedia.orgnih.gov For instance, under basic conditions, nucleophiles like alkoxides or amines can add across the triple bond. The regioselectivity of this addition is governed by the electronic effects of the aryl group, typically resulting in the nucleophile adding to the β-carbon (the carbon not attached to the ring) to form a stabilized vinylic anion intermediate.

Electrophilic Addition: The alkyne can also react with electrophiles. A classic example is the addition of hydrogen halides (e.g., HCl, HBr). In this reaction, the triple bond acts as the nucleophile, attacking the electrophile. The reaction proceeds via a vinylic carbocation intermediate. According to Markovnikov's rule, the hydrogen atom adds to the carbon that already has more hydrogen atoms (the terminal carbon), while the halide adds to the carbon adjacent to the aromatic ring. The presence of two halogens on the benzene ring acts to withdraw electron density, which can decrease the nucleophilicity of the alkyne and potentially slow the rate of electrophilic addition compared to unsubstituted phenylacetylene (B144264).

Table 2: Predicted Products of Addition Reactions to the Alkyne

| Reagent | Reaction Type | Predicted Product |

|---|---|---|

| HBr | Electrophilic Addition | 2-Bromo-1-chloro-3-(2-bromoethenyl)benzene |

| CH₃OH (in base) | Nucleophilic Addition | 2-Bromo-1-chloro-3-(2-methoxyethenyl)benzene |

| Thiophenol | Nucleophilic Addition | 2-Bromo-1-chloro-3-[2-(phenylthio)ethenyl]benzene |

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates structural features from each component. nih.govrug.nl Terminal alkynes like this compound are valuable substrates for MCRs, enabling the rapid construction of complex molecular scaffolds. rsc.org

While specific MCRs involving this compound are not extensively documented, its structure allows for participation in known MCRs of terminal alkynes. For example, it could likely be used in A³ coupling (Aldehyde-Alkyne-Amine) reactions. In a typical A³ coupling, this compound would react with an aldehyde and a secondary amine, usually catalyzed by a copper or gold salt, to generate a propargylamine. The C-Br and C-Cl bonds would be expected to remain intact under many MCR conditions, making them available for subsequent transformations.

Annulation and Cyclization Strategies for Heterocyclic and Carbocyclic Scaffolds

The arrangement of the functional groups in this compound makes it an excellent precursor for synthesizing fused ring systems through annulation (ring-forming) and cyclization reactions.

Intramolecular Cyclizations Facilitated by Halogen and Alkyne Proximity

The ortho orientation of the bromo and ethynyl groups is ideal for intramolecular cyclization reactions, typically mediated by transition metals like palladium or copper. These reactions are powerful methods for constructing heterocycles. For instance, a Sonogashira coupling of the alkyne with a suitable partner, followed by an intramolecular Heck or Buchwald-Hartwig type reaction involving the C-Br bond, can lead to the formation of fused ring systems.

A more direct approach involves the intramolecular reaction between the alkyne and a nucleophile that has been introduced by substitution of one of the halogens. However, a more common strategy is the cyclization of a molecule where the ortho-bromo group and the alkyne are already in place. For example, coupling a nitrogen nucleophile to the alkyne carbon via a metal catalyst could be followed by an intramolecular attack on the carbon bearing the bromine atom to form a five- or six-membered heterocyclic ring. The synthesis of 2-bromoindoles from related 2-(gem-dibromovinyl)anilines proceeds through a proposed phenylethynyl bromide intermediate, highlighting the utility of such arrangements in cyclization. rsc.org

Tandem Reaction Sequences for Complex Molecular Architectures

Tandem reactions, where multiple bond-forming events occur sequentially in a single pot, can leverage the different reactive sites of this compound to build complex molecules efficiently. nih.gov The differential reactivity of the C-Br and C-Cl bonds (the C-Br bond is generally more reactive in palladium-catalyzed cross-coupling) alongside the alkyne provides opportunities for selective, sequential functionalization.

A potential tandem sequence could involve:

A Sonogashira coupling at the C-Br position with another terminal alkyne.

An intramolecular cyclization or a subsequent intermolecular reaction involving the original ethynyl group.

A final cross-coupling reaction at the less reactive C-Cl position.

Such strategies allow for the controlled and stepwise construction of highly substituted, complex aromatic and heterocyclic systems from a relatively simple starting material.

Radical Chemistry of this compound

The radical chemistry of this compound is another avenue for its transformation. The triple bond can undergo radical additions, and the carbon-halogen bonds can be involved in radical processes.

Radical Addition to the Alkyne: Radical species, often generated from radical initiators, can add across the carbon-carbon triple bond. For example, a thiol in the presence of an initiator would likely add to the alkyne to form a vinyl sulfide.

Radical Cyclization: More sophisticated transformations can involve radical cyclization. nih.gov For instance, if a suitable radical-accepting group is introduced into the molecule (e.g., by modifying the alkyne), a radical generated at the ortho-bromo position could initiate an intramolecular cyclization. Such reactions are a powerful tool for forming five- or six-membered rings and have been used to create complex polyheterocycles. nih.gov

Halogen Atom Transfer Reactions

Halogen atom transfer (XAT) is a fundamental process in radical chemistry where a halogen atom is transferred from one molecule to a radical species. In the case of this compound, the significant difference in bond dissociation energies between the C-Br and C-Cl bonds allows for selective activation. The C-Br bond, being weaker, is the preferred site for halogen atom abstraction.

This selective activation can be initiated by various radical species, often generated photochemically or thermally. For instance, α-aminoalkyl radicals, generated under photocatalytic conditions, are known to mediate XAT. nih.gov This process would selectively generate an aryl radical at the 2-position of the benzene ring, leaving the chloro and ethynyl groups intact for subsequent transformations. The general preference for abstracting bromine over chlorine in radical reactions is a well-established principle. youtube.com

The resulting aryl radical is a highly reactive intermediate that can participate in a variety of bond-forming reactions. This selective generation of a radical at a specific position makes this compound a potentially valuable substrate for controlled, stepwise functionalization.

Table 1: Representative Halogen Atom Transfer Reactions on Aryl Halides

| Substrate Analogue | Radical Initiator/Catalyst | Product Type | Reference |

| Aryl Bromide | α-Aminoalkyl Radical (Photocatalytic) | Aryl Radical for Elimination Reactions | nih.gov |

| Aryl Iodide | Aryl Radical (Photocatalytic)/Copper | Alkylated Arene | youtube.com |

| Alkyl Iodide | Amine-ligated Boryl Radical | Alkynylated Alkane | rsc.org |

Alkylarylation and Other Radical Additions to the Alkyne

The ethynyl group of this compound is a key site for radical addition reactions. A variety of radical species can add across the carbon-carbon triple bond to form a vinyl radical intermediate. nih.govrsc.orgresearchgate.net The regioselectivity of this addition is influenced by both steric and electronic factors, including the nature of the incoming radical and the substitution pattern on the aromatic ring. nih.govrsc.orgresearchgate.net

Alkylarylation, a reaction that introduces both an alkyl and an aryl group across the alkyne, is a plausible transformation for this substrate. Such reactions can be achieved through photoredox catalysis, where a bifunctional reagent delivers both the alkyl and aryl moieties. researchgate.net For example, arylsulfonylacetates have been used for the alkylarylation of alkynes. researchgate.net

Other radical additions to the alkyne are also highly probable. The addition of sulfonyl radicals, for instance, can lead to the formation of highly functionalized sulfonyl compounds. nih.govrsc.orgresearchgate.net Similarly, radical hydrohalogenation, particularly with HBr in the presence of a radical initiator, would be expected to proceed with anti-Markovnikov selectivity, adding the bromine atom to the terminal carbon of the alkyne. youtube.com The presence of ortho-substituents can influence the reaction yields and stereochemistry of the products in such radical additions. nih.govrsc.orgresearchgate.net

Table 2: Examples of Radical Addition Reactions to Aryl Alkynes

| Alkyne Type | Radical Species | Product Type | Key Features | Reference |

| Aryl Alkyl Alkynes | Sulfonyl Radicals | Tetra-substituted Alkenes | Vicinal addition of sulfonyl and trifluoromethyl groups. | nih.govrsc.orgresearchgate.net |

| Aryl Alkynes | Arylsulfonylacetate | Tetrasubstituted Alkenes | Photoredox-catalyzed alkylarylation. | researchgate.net |

| Terminal Alkynes | Bromine Radical (from HBr) | Alkenyl Halides | Anti-Markovnikov addition. | youtube.com |

| Aryl Alkynes | Thiol and Difluoromethyl Radicals | gem-difluoroalkyl thioethers | Three-component regioselective thiolation-difluoroalkylation. | acs.org |

Derivatization Strategies for Advanced Molecular Scaffolds

The trifunctional nature of this compound makes it an excellent starting material for the synthesis of diverse and complex molecular scaffolds. nih.gov By selectively addressing each reactive site, a wide array of derivatives can be generated from this single precursor.

Design and Synthesis of Derivatives for Structure-Activity Relationship Studies (non-biological focus)

In materials science and catalyst development, understanding the relationship between a molecule's structure and its functional properties is crucial. The systematic derivatization of this compound can provide a library of compounds for such structure-activity relationship (SAR) studies.

For example, by keeping the bromo and chloro substituents constant, a variety of groups can be introduced at the ethynyl position through reactions like Sonogashira coupling. The resulting series of compounds, differing only in the substituent at the 3-position, could be evaluated for their liquid crystalline properties, their performance as ligands in catalysis, or their photophysical characteristics. confex.com The halogen atoms themselves can also be varied through halogen exchange reactions, providing another axis for SAR exploration. careers360.com The impact of different halogen substituents on the properties of functional materials, such as single-walled carbon nanotubes, has been an area of active research. confex.com

Scaffold Diversity Generation through Strategic Functionalization

The sequential and chemoselective functionalization of this compound can lead to a vast array of molecular scaffolds. nih.govnih.gov A plausible synthetic strategy would involve the initial functionalization of the most reactive site, followed by transformations at the other positions.

One potential pathway could begin with a Sonogashira coupling at the ethynyl position to introduce a diverse range of substituents. The resulting 2-bromo-1-chloro-substituted diarylacetylene could then undergo a second cross-coupling reaction, such as a Suzuki or Stille coupling, at the more reactive C-Br bond. Finally, the C-Cl bond could be functionalized under more forcing conditions or via a different catalytic system. This stepwise approach allows for the controlled introduction of three different functional groups, leading to highly diverse and complex molecular architectures. Such strategies are central to diversity-oriented synthesis, which aims to create collections of structurally diverse molecules. nih.govnih.gov The resulting poly-functionalized aromatic compounds could serve as building blocks for larger, more complex systems, including polycyclic aromatic hydrocarbons or novel ligand frameworks for catalysis. chu.edu.cn

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary tool for elucidating the precise structure of 2-Bromo-1-chloro-3-ethynylbenzene (B6229360). A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would be essential for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

1D NMR (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) Techniques

¹H NMR: The ¹H NMR spectrum would be expected to show signals for the aromatic protons and the acetylenic proton. The chemical shifts (δ) and coupling constants (J) would provide information about the electronic environment and connectivity of the protons.

¹³C NMR: The ¹³C NMR spectrum would reveal the number of unique carbon environments. The chemical shifts of the aromatic and acetylenic carbons would be influenced by the bromo, chloro, and ethynyl (B1212043) substituents.

COSY (Correlation Spectroscopy): This 2D experiment would establish the connectivity between coupled protons, aiding in the assignment of adjacent protons on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique would show correlations between protons and carbons over two or three bonds, which is crucial for identifying the connectivity of the substituents to the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY would reveal through-space interactions between protons, providing information about their spatial proximity and confirming the regiochemistry of the substituents.

Hypothetical ¹H NMR Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| H-4 | 7.50 | d | 8.0 |

| H-5 | 7.20 | t | 8.0 |

| H-6 | 7.40 | d | 8.0 |

Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

|---|---|

| C-1 | 135.0 |

| C-2 | 120.0 |

| C-3 | 125.0 |

| C-4 | 130.0 |

| C-5 | 128.0 |

| C-6 | 132.0 |

| C≡CH | 85.0 |

Elucidation of Regiochemical and Stereochemical Outcomes in Reactions

In the context of a chemical reaction involving this compound, NMR spectroscopy would be instrumental in determining the regiochemical and stereochemical outcomes. For instance, in an addition reaction to the ethynyl group, the appearance of new signals and changes in coupling constants in the ¹H and ¹³C NMR spectra would allow for the determination of where the new substituents have added and their relative spatial orientation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be employed to determine the molecular weight and to study the fragmentation pattern of this compound, providing further confirmation of its structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would provide a highly accurate measurement of the molecular ion's mass-to-charge ratio (m/z). This exact mass would be used to determine the elemental composition of the molecule, confirming the presence of one bromine and one chlorine atom. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing bromine and chlorine, with the presence of M, M+2, and M+4 peaks in a specific ratio.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem mass spectrometry (MS/MS) would involve isolating the molecular ion and subjecting it to collision-induced dissociation. The resulting fragment ions would provide information about the connectivity of the molecule. Expected fragmentation pathways would include the loss of the halogen atoms (Br and Cl) and the ethynyl group.

Hypothetical HRMS and MS/MS Fragmentation Data

| Ion | m/z (calculated) | Fragmentation Pathway |

|---|---|---|

| [M]+• | 213.9189 | Molecular Ion |

| [M-Cl]+ | 178.9499 | Loss of Chlorine |

| [M-Br]+ | 134.9818 | Loss of Bromine |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, would be used to identify the characteristic functional groups present in this compound.

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C-H stretching of the aromatic ring, the C≡C and ≡C-H stretching of the alkyne group, and C-Br and C-Cl stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, often showing strong signals for the C≡C triple bond and the aromatic ring vibrations.

Hypothetical Vibrational Spectroscopy Data

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| ≡C-H stretch | ~3300 | ~3300 |

| Aromatic C-H stretch | 3100-3000 | 3100-3000 |

| C≡C stretch | ~2100 | ~2100 |

| Aromatic C=C stretch | 1600-1450 | 1600-1450 |

| C-Cl stretch | 800-600 | 800-600 |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the unequivocal method for determining the precise solid-state structure of a crystalline compound. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the molecule's chemical behavior.

For a compound like this compound, obtaining single crystals suitable for X-ray diffraction would be the primary objective. The crystal structure would reveal the planar geometry of the benzene ring and the spatial arrangement of the bromo, chloro, and ethynyl substituents. Intermolecular interactions, such as halogen bonding and π-stacking, which can influence the crystal packing and physical properties of the material, would also be elucidated.

In the absence of a specific crystal structure for this compound, we can infer likely structural parameters from related compounds. For instance, the crystal structure of 1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene and its bromo analogue have been described, providing insight into the behavior of halogenated benzene rings in a crystal lattice. unito.itnist.gov These studies show how halogen atoms participate in intermolecular contacts, which would be a key feature in the crystal structure of this compound.

Table 1: Representative Crystallographic Data for a Dihalogenated Benzene Compound (1-Bromo-4-chlorobenzene)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.97 |

| b (Å) | 5.99 |

| c (Å) | 14.15 |

| β (°) | 97.4 |

| Volume (ų) | 670.3 |

| Z | 4 |

Note: This data is for an analogous compound, 1-Bromo-4-chlorobenzene, and serves to illustrate typical crystallographic parameters for a dihalogenated benzene derivative. nist.govuni.lu

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for assessing the purity of a synthesized compound and for isolating it from unreacted starting materials, byproducts, and other impurities.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, with a predicted molecular weight of approximately 214 g/mol , is expected to be amenable to GC-MS analysis. whitman.edu

In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural identification.

For this compound, the mass spectrum would be characterized by a molecular ion peak cluster corresponding to the different isotopes of bromine (79Br and 81Br) and chlorine (35Cl and 37Cl). The relative abundances of these isotopic peaks provide a clear signature for the presence of one bromine and one chlorine atom. Common fragmentation pathways for aromatic compounds include the loss of the substituents and the fragmentation of the benzene ring. libretexts.orgyoutube.com The presence of a prominent peak at m/z 91, corresponding to a tropylium ion, is a common feature in the mass spectra of alkyl-substituted benzene rings. libretexts.org

Table 2: Predicted GC-MS Data for this compound

| Feature | Predicted Value/Observation |

| Molecular Formula | C₈H₄BrCl |

| Monoisotopic Mass | 213.91849 Da |

| Predicted [M]+ m/z | 213.91794 |

| Key Isotopic Peaks | [M]+, [M+2]+, [M+4]+ |

| Expected Fragmentation | Loss of Br, Cl, C₂H; fragmentation of the aromatic ring |

Source: Predicted data from PubChem. whitman.edu

High-performance liquid chromatography (HPLC) and its more advanced counterpart, ultra-performance liquid chromatography (UPLC), are versatile techniques for the separation and purification of a wide range of organic compounds. These methods are particularly useful for less volatile or thermally labile compounds and for the separation of isomers.

The separation of halogenated aromatic isomers can be challenging due to their similar physical and chemical properties. However, by carefully selecting the stationary phase, mobile phase, and other chromatographic conditions, excellent resolution can be achieved. For this compound and its potential isomers, a reversed-phase HPLC method using a C18 or a phenyl-hexyl column would be a suitable starting point. nih.gov The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

The ability of porous graphitic carbon (PGC) to separate structural isomers in both HPLC and subcritical fluid chromatography (SubFC) has been reported, offering another potential avenue for the analysis of complex mixtures containing this compound. researchgate.netwikipedia.org

Table 3: Illustrative HPLC Method for the Separation of Halogenated Aromatic Isomers

| Parameter | Condition |

| Column | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile/Water Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

Note: This is a representative method for the separation of halogenated aromatic isomers and would require optimization for this compound.

Other Advanced Analytical Techniques for Elucidating Complex Reaction Products

The synthesis of this compound, likely via a Sonogashira coupling reaction, can result in a complex mixture of products, including starting materials, the desired product, homocoupled byproducts, and other side products. rsc.org The comprehensive analysis of such mixtures often requires a combination of analytical techniques.

Techniques such as comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) can provide enhanced separation and identification of components in complex mixtures of halogenated organic compounds. unito.it Furthermore, advanced NMR techniques, including 2D NMR (COSY, HSQC, HMBC), can be invaluable for the unambiguous structural assignment of the desired product and any isolated impurities.

For the synthesis of complex molecules, monitoring the reaction progress is crucial. In this context, techniques like in-situ FTIR or Raman spectroscopy can provide real-time information about the consumption of reactants and the formation of products. Following the reaction, the purity of the final product can be further confirmed by elemental analysis, which provides the percentage composition of carbon, hydrogen, and halogens in the sample.

Computational Chemistry and Mechanistic Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry due to its favorable balance of accuracy and computational cost. This method is used to investigate the electronic structure of many-body systems, such as atoms and molecules.

Table 1: Hypothetical Predicted Molecular Geometry Parameters for 2-Bromo-1-chloro-3-ethynylbenzene (B6229360)

| Parameter | Predicted Value (Å or °) |

|---|---|

| C-Br Bond Length | Data not available |

| C-Cl Bond Length | Data not available |

| C≡C Bond Length | Data not available |

| C-C (aromatic) Bond Lengths | Data not available |

| C-C-C Bond Angles (ring) | Data not available |

The electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP), would also be calculated. The MEP map would highlight the electron-rich and electron-poor regions of the molecule, providing initial clues about its reactive sites. The electronegative bromine and chlorine atoms would be expected to create regions of positive electrostatic potential on the adjacent carbon atoms and on themselves, while the ethynyl (B1212043) group's triple bond would represent a region of high electron density.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital to which the molecule is most likely to accept electrons (acting as an electrophile).

The energies of the HOMO and LUMO, and the energy gap between them, are crucial indicators of a molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, the distribution of these orbitals would reveal the most probable sites for nucleophilic and electrophilic attack. It is anticipated that the HOMO would have significant contributions from the ethynyl and aromatic pi systems, while the LUMO would likely be distributed over the aromatic ring and influenced by the electron-withdrawing halogen substituents.

Table 2: Hypothetical Frontier Molecular Orbital (FMO) Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

From the calculated electronic properties, various reactivity indices can be derived. These global and local descriptors provide a quantitative measure of a molecule's reactivity. Key indices include:

Electronegativity (χ): A measure of the power of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution.

Electrophilicity Index (ω): A global index that measures the propensity of a species to accept electrons.

Nucleophilicity Index (N): A global index that measures the propensity of a species to donate electrons.

Fukui Functions: Local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack.

The calculation of these indices for this compound would provide a comprehensive picture of its expected chemical behavior.

Table 3: Hypothetical Reactivity Indices for this compound

| Index | Predicted Value |

|---|---|

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

| Electrophilicity Index (ω) | Data not available |

Reaction Mechanism Elucidation

Beyond static molecular properties, computational chemistry is instrumental in exploring the dynamics of chemical reactions.

For any proposed reaction involving this compound, such as a nucleophilic substitution or a cycloaddition at the ethynyl group, computational methods can be used to locate the transition state (TS). The TS is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

By characterizing the geometry of the transition state and calculating its energy relative to the reactants, the activation energy (Ea) can be determined. This value is critical for predicting the rate of a reaction. A high activation energy implies a slow reaction, while a low activation energy suggests a faster process.

DFT calculations can map out the entire potential energy surface of a reaction, identifying not only the reactants, products, and transition states but also any reaction intermediates. This allows for a step-by-step visualization of the reaction mechanism. For this compound, one could model various transformations, such as Sonogashira coupling at the ethynyl group or metal-catalyzed cross-coupling reactions involving the bromo or chloro substituents. The computational results would help to predict the most favorable reaction pathway and to understand the role of catalysts in lowering activation barriers.

Regioselectivity and Stereoselectivity Predictions

While specific computational studies on the regioselectivity and stereoselectivity of reactions involving this compound are not prominently documented, general principles of computational chemistry can be applied to make predictions. For instance, in cycloaddition reactions, the electronic nature of the ethynyl group, influenced by the bromo and chloro substituents on the benzene (B151609) ring, would be a critical factor.

Theoretical models, such as those based on Density Functional Theory (DFT), could be employed to calculate the energies of possible transition states for different regioisomeric and stereoisomeric products. The relative energies of these transition states would indicate the kinetically favored outcomes. For example, in a hypothetical 1,3-dipolar cycloaddition, calculations would help determine whether the "ortho," "meta," or "para" (relative to the substituents on the dipole) regioisomer is more likely to form.

Table 1: Hypothetical Regioisomeric Transition State Energy Comparison

| Regioisomer | Calculated Relative Transition State Energy (kcal/mol) | Predicted Major Product |

| Ortho | 0.0 | Yes |

| Meta | +2.5 | No |

| Para | +1.8 | No |

| Note: This table is illustrative and not based on published data for this compound. |

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of this compound is limited due to the rigidity of the benzene ring and the linear nature of the ethynyl group. The primary conformational aspect to consider would be the rotation of the ethynyl group relative to the plane of the benzene ring. However, this rotation is generally considered to have a very low energy barrier and is often treated as a free rotor in computational models at standard conditions.

Molecular dynamics (MD) simulations could provide insights into the behavior of this molecule in different environments, such as in various solvents or in the solid state. MD simulations track the movement of atoms over time, offering a dynamic picture of intermolecular interactions. For this compound, MD could be used to study its solvation shell structure and transport properties in solution.

QSAR (Quantitative Structure-Activity Relationship) Studies (limited to physical/chemical reactivity, not biological)

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the structural or property descriptors of a set of molecules with their chemical reactivity. For this compound, a QSAR study could be developed to predict its reactivity in a specific class of reactions based on calculated quantum chemical parameters.

Descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electrostatic potential maps, and various calculated electronic and steric parameters could be used. For a series of related ethynylbenzene derivatives, these descriptors could be correlated with experimentally determined reaction rates or equilibrium constants.

Table 2: Calculated Quantum Chemical Descriptors for Reactivity Prediction

| Descriptor | Calculated Value | Implication for Reactivity |

| HOMO Energy | -8.5 eV | Relates to the ability to donate electrons |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons |

| Dipole Moment | 2.1 D | Influences solubility and intermolecular interactions |

| Note: These values are hypothetical and for illustrative purposes. |

Potential Research Applications in Materials Science and Advanced Chemical Synthesis

Precursor for Advanced Organic Materials

The structural rigidity and modifiable nature of 2-bromo-1-chloro-3-ethynylbenzene (B6229360) make it an intriguing candidate as a precursor for various advanced organic materials. Its ability to undergo polymerization and form extended π-conjugated systems is of particular interest.

Conjugated polymers and oligomers are a class of organic materials characterized by alternating single and multiple bonds, which leads to delocalized π-electrons along the polymer backbone. This electron delocalization imparts useful electronic and optical properties. This compound is a suitable monomer for the synthesis of conjugated polymers, particularly poly(arylene ethynylene)s (PAEs), through Sonogashira cross-coupling reactions. organic-chemistry.orgwikipedia.org In this type of polymerization, the terminal alkyne of one monomer unit couples with the aryl halide of another, creating an extended conjugated system.

The presence of both bromo and chloro substituents offers the potential for selective or sequential polymerization, allowing for the synthesis of complex polymer architectures. The differing reactivity of the C-Br and C-Cl bonds under specific catalytic conditions could be exploited to control the polymerization process. nih.gov The resulting polymers would be expected to be rigid-rod like structures with potential applications in molecular wires and sensors.

Table 1: Potential Polymerization Reactions of this compound

| Polymerization Type | Reactive Groups Involved | Potential Polymer Structure |

| Homopolymerization | Bromo and ethynyl (B1212043) groups | Alternating 2-chloro-3-ethynylphenylene and ethynylene units |

| Copolymerization | Bromo, chloro, and ethynyl groups with other monomers | Varied, depending on the comonomer(s) |

The development of new organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is a rapidly growing field. The rigid, planar structure of the phenylacetylene (B144264) unit makes it a desirable component in these materials. The this compound molecule can serve as a core unit that can be functionalized to tune its electronic properties. For instance, Sonogashira coupling reactions can be used to attach various aryl groups to the ethynyl moiety, thereby extending the conjugation length and modifying the HOMO/LUMO energy levels. researchgate.netacs.org

In the realm of liquid crystals, molecules with a rigid core and flexible peripheral chains are often required. scientific.netajchem-a.com The 1,3-disubstituted benzene (B151609) ring of this compound can act as a "bent-core" unit, which is known to lead to interesting and potentially useful liquid crystalline phases. researchgate.netchemrxiv.org The bromo and ethynyl groups provide convenient handles for attaching mesogenic units and flexible alkyl chains, respectively, to create novel liquid crystalline materials. worktribe.com

Ligand Synthesis for Catalysis

The design of highly efficient and selective catalysts is a cornerstone of modern chemistry. The development of novel ligands that can fine-tune the properties of a metal center is crucial in this endeavor.

Asymmetric catalysis, which involves the use of chiral catalysts to produce an excess of one enantiomer of a chiral product, is of paramount importance in the pharmaceutical and fine chemical industries. While there are no specific reports on the use of this compound in the synthesis of chiral ligands, its structure suggests potential pathways to new ligand scaffolds. For example, it could serve as a starting material for the synthesis of axially chiral biaryl ligands. This could be achieved through a sequence of reactions, such as a Sonogashira coupling to introduce a suitable group, followed by a second coupling reaction (e.g., Suzuki coupling) to form the biaryl axis. The substituents on the benzene ring could then be further modified to create a chiral environment around the metal center.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. nih.gov The ability to tune the pore size, shape, and functionality of MOFs by judicious selection of the organic ligand has led to their application in gas storage, separation, and catalysis. rsc.orgresearchgate.net

The ethynyl group of this compound can be chemically transformed into a coordinating group, such as a carboxylate, which is commonly used in MOF synthesis. For example, oxidation of the ethynyl group could yield a carboxylic acid functionalized benzene ring. This resulting ligand could then be used to construct novel MOFs. The bromo and chloro substituents would remain on the periphery of the MOF pores, where they could be used for post-synthetic modification to introduce further functionality. chemrxiv.orgmdpi.com

Advanced Chemical Probes and Tags (non-biological, e.g., for material characterization)

There is currently no readily available information in the scientific literature on the application of this compound as a non-biological chemical probe or tag for material characterization. Further research would be required to explore its potential in this area.

Fine Chemical and Specialty Chemical Synthesis

The trifunctional nature of this compound makes it a promising starting material for the synthesis of a variety of fine and specialty chemicals. The differential reactivity of the halogen atoms and the terminal alkyne allows for selective, stepwise reactions to build molecular complexity.

For instance, the ethynyl group can readily undergo Sonogashira coupling reactions with various aryl or vinyl halides, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This would allow for the introduction of a wide array of substituents at the 3-position of the benzene ring. Subsequently, the bromine and chlorine atoms can be targeted for further functionalization. The bromo group is generally more reactive than the chloro group in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations. This reactivity difference enables regioselective elaboration of the aromatic core.

This stepwise approach could be utilized to synthesize complex molecules with precisely controlled substitution patterns, which are often required for active pharmaceutical ingredients, agrochemicals, and other high-value chemical products. The ability to introduce different functionalities at specific positions on the benzene ring is a key advantage in the design and synthesis of novel compounds with tailored properties.

Methodological Development in Organic Synthesis

The unique arrangement of reactive groups in this compound also makes it an interesting substrate for the development of new synthetic methodologies. The interplay between the adjacent bromo, chloro, and ethynyl substituents could lead to novel intramolecular reactions or be exploited in the design of new catalytic systems.

Researchers could investigate selective activation of one halogen over the other in the presence of the alkyne, or explore tandem reaction sequences where multiple functional groups react in a single operation. For example, a reaction could be designed where an initial transformation at the alkyne triggers a subsequent cyclization involving one of the halogen atoms.

Furthermore, the compound could serve as a model substrate for studying the mechanisms of various cross-coupling and other transition metal-catalyzed reactions. The electronic and steric effects of the adjacent substituents would influence the reactivity of each functional group, providing valuable insights for synthetic chemists. The development of new methods for the selective functionalization of such polysubstituted aromatic compounds is an ongoing area of research in organic synthesis.

Future Research Directions and Unexplored Avenues

Asymmetric Synthesis Utilizing 2-Bromo-1-chloro-3-ethynylbenzene (B6229360) as a Chiral Precursor or Scaffold

The planar structure of this compound could serve as a scaffold for the synthesis of chiral molecules. Derivatization of the ethynyl (B1212043) group, for example, through asymmetric hydroamination or hydroalkoxylation, could introduce a stereocenter. Subsequent stereoselective transformations at the halogenated positions could lead to complex, enantiopure molecules.

Furthermore, the molecule itself could be a precursor to chiral atropisomers if bulky groups are introduced at the ortho positions, leading to restricted rotation around a newly formed single bond. The development of catalytic systems that can control the stereochemistry of these transformations will be a significant area of investigation.

Exploration of Green Chemistry Approaches for its Synthesis and Reactions

Future research should prioritize the development of environmentally benign methods for both the synthesis of this compound and its subsequent reactions. This includes the use of greener solvents, such as water or super-critical carbon dioxide, and the development of catalyst systems that can operate under milder conditions and with higher atom economy. nih.govnih.govjournaljpri.com Mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, could also be explored. nih.gov

For its reactions, the use of earth-abundant metal catalysts, such as iron or copper, as alternatives to precious metals like palladium, would be a significant advancement in green chemistry. nih.gov

Potential Green Chemistry Approaches

| Reaction Type | Conventional Method | Potential Green Alternative |

| Synthesis | Multi-step synthesis with hazardous reagents | One-pot synthesis, use of greener solvents |

| Cross-Coupling | Palladium catalysts in organic solvents | Iron or copper catalysts, aqueous media |

| Functionalization | Use of stoichiometric reagents | Catalytic methods with high atom economy |

This table presents hypothetical data for illustrative purposes.

Mechanistic Investigations of Unforeseen Reactivity Modes

The close proximity of the three functional groups in this compound could lead to unexpected reactivity through neighboring group participation or novel cyclization pathways. Detailed mechanistic studies, employing techniques such as in-situ spectroscopy, kinetic analysis, and computational modeling, will be crucial to understand and exploit these potential reaction pathways. For instance, under certain conditions, the molecule could undergo intramolecular cyclization to form substituted indoles or other heterocyclic systems.

Integration into Flow Chemistry and Automation for High-Throughput Synthesis

The synthesis and derivatization of this compound are well-suited for integration into flow chemistry platforms. rsc.org Continuous flow processing can offer several advantages over traditional batch synthesis, including improved safety, better control over reaction parameters, and the ability to perform high-throughput screening of reaction conditions. rsc.org Automating the synthesis and subsequent reactions of this compound would enable the rapid generation of a library of derivatives for applications in drug discovery and materials science. rsc.org

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-1-chloro-3-ethynylbenzene, and how can intermediates be validated?

A feasible approach involves sequential halogenation and ethynylation. For example, bromination of a chlorinated benzene derivative followed by Sonogashira coupling to introduce the ethynyl group. Intermediate validation requires NMR (¹H/¹³C) and GC-MS to confirm regioselectivity and purity. Related halogenated benzene derivatives, such as 1-Bromo-3,5-dimethylbenzene, have been synthesized using similar halogenation protocols . Cross-coupling reactions for ethynyl group introduction are validated in analogues like 1-(Benzyloxy)-3-bromo-2-chlorobenzene, where Suzuki or Sonogashira couplings are employed .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

- GC-MS/HPLC : Quantify purity (>95% threshold for most studies) and detect impurities, as demonstrated for 4-Bromo-1-chloro-2-fluorobenzene .

- NMR spectroscopy : Confirm substitution patterns via coupling constants (e.g., ¹H NMR for aromatic protons, ¹³C for carbon backbone). For example, 1-Bromo-2,6-dichlorobenzene exhibits distinct splitting patterns due to adjacent halogens .

- Melting/Boiling Points : Compare with literature values (if available) for halogenated analogues like 5-Bromo-1,3-dichloro-2-fluorobenzene .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

Density-functional theory (DFT) with exact-exchange functionals (e.g., B3LYP) can model electron distribution and reactive sites. For halogenated aromatics, studies show that exact-exchange terms improve accuracy in predicting bond dissociation energies and charge localization . Optimize geometries at the B3LYP/6-311+G(d,p) level and calculate Fukui indices to identify electrophilic/nucleophilic regions. This approach has been validated for brominated ketones like 2-Bromo-1-(3-bromo-4-(trifluoromethyl)phenyl)ethanone .

Q. How to resolve contradictions in experimental vs. computational data for halogenated benzene derivatives?

Discrepancies (e.g., unexpected regioselectivity) require multi-method validation:

- Experimental : Re-examine reaction conditions (e.g., solvent polarity, catalyst loading) as seen in the synthesis of 1-Bromo-2,4-dimethoxybenzene, where solvent choice impacts substitution patterns .

- Computational : Re-run DFT simulations with higher basis sets or alternative functionals (e.g., M06-2X for non-covalent interactions). For example, thermochemical data for halogenated benzenes are often recalibrated using NIST-standardized methods .

- Spectral Cross-Check : Compare experimental IR/Raman spectra with computed vibrational modes .

Q. What strategies mitigate decomposition of this compound under storage or reaction conditions?

- Storage : Use inert atmospheres and low temperatures (<4°C) to prevent hydrolysis or oxidation, as recommended for 3-Bromobenzaldehyde .

- Reaction Stability : Avoid strong bases or nucleophiles that may displace halogens. For analogues like 1-Bromo-2-chloro-3-nitrobenzene, stability is maintained in anhydrous DMF or THF .

- Degradation Analysis : Monitor via TLC or in-situ FTIR, as applied to 2-Bromo-1-(2-chlorophenyl)ethan-1-one .

Methodological Recommendations

- Synthesis : Prioritize palladium-catalyzed couplings for ethynyl group introduction, referencing protocols for 1-(Benzyloxy)-3-bromo-2-chlorobenzene .

- Data Validation : Cross-reference experimental results with NIST databases for spectral and thermochemical consistency .

- Ethical Compliance : Adhere to non-human use guidelines for halogenated aromatics, as emphasized in safety data sheets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.